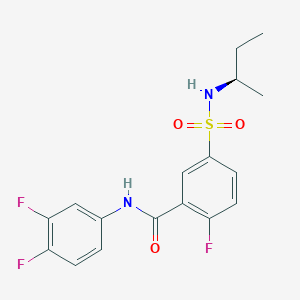

AB-423

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

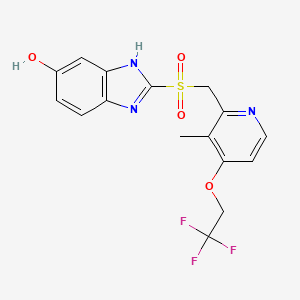

AB-423 est un membre de la classe des inhibiteurs de la capside du virus de l'hépatite B de type sulfamoylbenzamide. Il est connu pour son inhibition puissante de la réplication du virus de l'hépatite B en ciblant le processus d'assemblage de la capside. Ce composé a montré des résultats prometteurs dans les études précliniques et est actuellement évalué pour son utilisation potentielle dans le traitement des infections chroniques à virus de l'hépatite B .

Applications De Recherche Scientifique

AB-423 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of sulfamoylbenzamides.

Biology: Investigated for its effects on hepatitis B virus replication and its potential as an antiviral agent.

Medicine: Explored for its therapeutic potential in treating chronic hepatitis B virus infections.

Industry: Utilized in the development of new antiviral drugs and as a reference compound in pharmaceutical research

Mécanisme D'action

AB-423, also known as ®-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, is a member of the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid inhibitors .

Target of Action

The primary target of this compound is the HBV capsid . The capsid is a protein shell that protects the genetic material of the virus. In the case of HBV, the capsid plays a crucial role in the replication of the virus .

Mode of Action

This compound inhibits the encapsidation of pregenomic RNA (pgRNA) into the HBV capsid . This means that it prevents the pgRNA from being packaged into the capsid, which is a necessary step for the replication of the virus . This compound is considered a class II capsid inhibitor .

Biochemical Pathways

This compound affects the HBV replication pathway by inhibiting pgRNA encapsidation . This impacts the levels of downstream replication intermediates, including capsid-associated RNA, capsid-associated DNA, relaxed circular DNA (rcDNA), and single-stranded DNA (ssDNA) . In a de novo infection model, this compound prevented the conversion of encapsidated rcDNA to covalently closed circular DNA, presumably by interfering with the capsid uncoating process .

Pharmacokinetics

Pharmacokinetic studies with this compound in CD-1 mice showed significant systemic exposures and higher levels of accumulation in the liver . This suggests that this compound has good bioavailability and is able to reach the site of HBV replication in the body .

Result of Action

The result of this compound’s action is a potent inhibition of HBV replication . In cell culture models, this compound showed potent inhibition of HBV replication with no significant cytotoxicity . Treatment of HepDES19 cells with this compound resulted in capsid particles devoid of encapsidated pregenomic RNA and relaxed circular DNA (rcDNA) .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the addition of 40% human serum resulted in a 5-fold increase in the EC50s . This suggests that the presence of serum proteins can affect the efficacy of this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de AB-423 implique plusieurs étapes, commençant par la préparation de la structure de base du sulfamoylbenzamide. Les étapes clés comprennent :

Formation du noyau benzamide : L'étape initiale implique la réaction d'un chlorure de benzoyle approprié avec une amine pour former le noyau benzamide.

Introduction du groupe sulfamoyle : Le groupe sulfamoyle est introduit par une réaction avec le chlorure de sulfamoyle dans des conditions basiques.

Fonctionnalisation : Une fonctionnalisation supplémentaire du noyau benzamide est réalisée par diverses réactions, y compris l'halogénation, la nitration et la réduction, pour introduire les substituants souhaités.

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique :

Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour maximiser le rendement et la pureté.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation, la chromatographie et la distillation pour atteindre les niveaux de pureté souhaités.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la conformité aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions

AB-423 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau benzamide.

Substitution : Les réactions de substitution, telles que l'halogénation et la nitration, sont couramment utilisées pour introduire différents substituants sur le noyau benzamide.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : L'halogénation est généralement réalisée en utilisant des halogènes comme le chlore ou le brome, tandis que la nitration implique l'utilisation d'acide nitrique et d'acide sulfurique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers benzamides substitués avec différents groupes fonctionnels, qui peuvent être modifiés davantage pour améliorer les propriétés du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des sulfamoylbenzamides.

Biologie : Investigué pour ses effets sur la réplication du virus de l'hépatite B et son potentiel comme agent antiviral.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des infections chroniques à virus de l'hépatite B.

Industrie : Utilisé dans le développement de nouveaux médicaments antiviraux et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'action

This compound exerce ses effets en inhibant l'assemblage de la capside du virus de l'hépatite B. Il cible spécifiquement l'interface dimère-dimère de la protéine de base, empêchant l'encapsidation de l'ARN pré-génomique et la formation d'ADN circulaire détendu. Cette perturbation du processus de réplication virale conduit à une réduction significative de la charge virale .

Comparaison Avec Des Composés Similaires

Composés similaires

BAY 41-4109 : Un autre inhibiteur de la capside du virus de l'hépatite B qui cible le processus d'assemblage de la capside.

GLS-4 : Un inhibiteur de la capside de classe I avec un mécanisme d'action similaire.

JNJ-632 : Un puissant modulateur de l'assemblage de la capside ayant une activité antivirale contre le virus de l'hépatite B.

Unicité d'AB-423

This compound est unique dans sa capacité à inhiber l'encapsidation de l'ARN pré-génomique et la formation d'ADN circulaire détendu, ce qui le distingue des autres inhibiteurs de la capside. Son activité antivirale puissante, combinée à des propriétés pharmacocinétiques favorables, en fait un candidat prometteur pour un développement plus poussé en tant qu'agent thérapeutique pour les infections chroniques à virus de l'hépatite B .

Propriétés

IUPAC Name |

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXLHYPDOMJMO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AB-423 exert its antiviral effect against HBV?

A1: this compound belongs to the sulfamoylbenzamide (SBA) class of HBV inhibitors. It targets the viral capsid protein, specifically interfering with the encapsidation of pregenomic RNA (pgRNA) []. This action prevents the formation of mature viral particles capable of spreading infection. Essentially, this compound acts as a "class II" capsid inhibitor, hindering the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) by interfering with capsid uncoating [].

Q2: What evidence suggests that this compound might bind to specific sites on the HBV core protein?

A2: Research suggests that this compound's mechanism of action likely involves binding to the dimer-dimer interface of the HBV core protein. This hypothesis is supported by:

- Molecular docking studies: Simulations show favorable interactions between this compound and the dimer-dimer interface when using crystal structures of related compounds (heteroaryldihydropyrimidines and another SBA) [].

- Biochemical studies: Experimental data further corroborates the docking results, suggesting a direct interaction between this compound and this critical region of the core protein [].

Q3: Has this compound demonstrated efficacy in preclinical models of HBV infection?

A3: Yes, this compound has shown promising antiviral activity in preclinical studies:

- In vitro: It potently inhibits HBV replication across genotypes A-D, including nucleoside-resistant variants []. Importantly, this compound displays additive to synergistic effects when combined with other antiviral agents like nucleos(t)ide analogs, RNA interference agents, and interferon alpha [].

- In vivo: In a mouse model of HBV infection, this compound administration led to a dose-dependent reduction in serum HBV DNA levels []. Moreover, combining this compound with entecavir or ARB-1467 showed a trend toward enhanced antiviral activity compared to either drug alone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)